molecular formula C26H40NOPS B12298018 (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298018
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-IHOKFDBFSA-N
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Description

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a phosphino group and a sulfinamide group, making it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of a phosphine ligand with a sulfinamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can react with the phosphino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The phosphino and sulfinamide groups interact with the substrate and the metal center, guiding the reaction pathway to favor the formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

The uniqueness of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of a phosphino group and a sulfinamide group, which provides distinct steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Biological Activity

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, is an organosulfur compound notable for its applications in asymmetric synthesis and as a chiral auxiliary. This article explores its biological activity, focusing on its mechanisms, applications in drug synthesis, and relevant case studies.

  • Molecular Formula : C25H38NOPS
  • Molecular Weight : 431.61 g/mol
  • CAS Number : 2565792-23-4

Mechanisms of Biological Activity

Sulfinamides like this compound exhibit biological activity primarily through their role as chiral auxiliaries in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, which is crucial for the development of pharmaceuticals.

  • Asymmetric Synthesis : The compound is used to create enantiomerically pure amines by acting as a chiral auxiliary during the synthesis process. This is particularly important in the pharmaceutical industry where the efficacy of drugs can depend on their chirality.
  • Chiral Auxiliary Role : The sulfinamide group enhances the selectivity of nucleophilic additions to imines and aldehydes, leading to higher yields of desired products with specific stereochemistry.

Case Study 1: Synthesis of Cetirizine

A notable application of this compound was demonstrated in the asymmetric synthesis of cetirizine, an antihistamine. The use of this sulfinamide led to a more potent formulation compared to its racemic mixture due to improved stereochemical purity .

Case Study 2: Synthesis of Chiral Amines

Research conducted by Ellman et al. highlighted the effectiveness of sulfinamides in synthesizing chiral amines through a series of reactions involving ketones and aldehydes. The sulfinamide acts as a protective group that can be removed under acidic conditions to yield primary and secondary amines with high enantiomeric excess .

Biological Activity Summary Table

Activity Description
Chiral Auxiliary Enhances selectivity in asymmetric synthesis
Pharmaceutical Applications Used in drug development for compounds requiring specific stereochemistry
Synthesis Efficiency Increases yield and purity of chiral products

Properties

Molecular Formula

C26H40NOPS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30?/m0/s1

InChI Key

KJFQHFCHUMQGIB-IHOKFDBFSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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